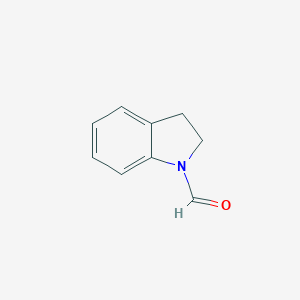

N-Formylindoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dihydroindole-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCIPHNRGLERLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341887 | |

| Record name | N-Formylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2861-59-8 | |

| Record name | N-Formylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Formylindoline chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and synthesis of N-Formylindoline. The information is curated for professionals in research and drug development, with a focus on delivering precise, actionable data.

Chemical Structure and Identification

This compound, a derivative of indoline, features a formyl group attached to the nitrogen atom of the indoline ring. This structural modification significantly influences its chemical behavior and potential applications.

DOT Diagram of this compound Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | indoline-1-carbaldehyde |

| Molecular Formula | C₉H₉NO |

| InChI | InChI=1S/C9H9NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h1-4,7H,5-6H2 |

| InChIKey | DGCIPHNRGLERLO-UHFFFAOYSA-N |

| SMILES | O=CN1CCc2ccccc12 |

| CAS Number | 2861-55-4 |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 147.18 g/mol [1] |

| Exact Mass | 147.068414 g/mol [1] |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Synthesis of this compound

General Experimental Protocol for N-Formylation of Secondary Amines:

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

Materials:

-

Indoline

-

Formic acid

-

A suitable solvent (e.g., toluene, dichloromethane)

-

Dehydrating agent (e.g., acetic anhydride) or a Dean-Stark apparatus

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indoline in a suitable solvent.

-

Add an excess of formic acid to the solution.

-

If using a dehydrating agent like acetic anhydride, add it dropwise to the reaction mixture. Alternatively, if using a Dean-Stark apparatus with a solvent like toluene, set it up to remove the water formed during the reaction.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any excess acid.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by column chromatography or recrystallization as needed.

DOT Diagram of a General Synthesis Workflow:

References

N-Formylindoline: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 26731-31-3

This technical guide provides an in-depth overview of N-Formylindoline and its relevance in chemical synthesis and drug discovery. While specific biological data for this compound is limited in publicly available literature, this guide leverages data from the broader classes of N-formyl peptides and indole derivatives to provide a valuable resource for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a foundation for further investigation into the potential applications of this compound.

Chemical Properties and Data

This compound belongs to the class of N-acylated indolines. The indoline scaffold is a common motif in a wide range of biologically active compounds. The N-formyl group can significantly influence the molecule's chemical and biological properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Indole | Indole-3-carboxaldehyde |

| CAS Number | 26731-31-3 | 120-72-9 | 487-89-8 |

| Molecular Formula | C₉H₉NO | C₈H₇N | C₉H₇NO |

| Molecular Weight | 147.17 g/mol | 117.15 g/mol | 145.16 g/mol |

| Appearance | - | White to yellowish solid | Tan powder |

| Melting Point | - | 52-54 °C | 197-199 °C |

| Boiling Point | - | 253-254 °C | - |

| LogP | - | 2.14 | 1.68 |

Synthesis of N-Formylated Indole Derivatives: An Exemplary Protocol

While a specific, detailed protocol for the synthesis of this compound is not widely published, the formylation of indoles is a well-established chemical transformation. The following protocol for the synthesis of Indole-3-aldehyde, a structurally related compound, provides a representative experimental procedure that can be adapted by researchers. This method is based on the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of Indole-3-aldehyde

This procedure is adapted from a well-established method for the formylation of indole.

Materials:

-

Indole

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH)

-

Ice

-

Water

-

Ethanol (for recrystallization, optional)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool dimethylformamide in an ice-salt bath.

-

Slowly add phosphorus oxychloride to the cooled DMF with stirring, maintaining a low temperature.

-

Prepare a solution of indole in dimethylformamide.

-

Add the indole solution dropwise to the Vilsmeier reagent (the POCl₃/DMF mixture) while keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to 35 °C.

-

In a separate large flask, prepare a mixture of crushed ice and water.

-

Carefully pour the reaction mixture into the ice-water mixture with vigorous stirring.

-

Prepare a solution of sodium hydroxide in water.

-

Add the sodium hydroxide solution to the reaction mixture to hydrolyze the intermediate and precipitate the product.

-

Heat the resulting suspension to boiling and then allow it to cool to room temperature, followed by further cooling in a refrigerator.

-

Collect the precipitate by filtration.

-

Wash the crude product with water.

-

The resulting Indole-3-aldehyde can be further purified by recrystallization from ethanol if necessary.[1]

Table 2: Representative Yields for the Formylation of Indole Derivatives

| Starting Material | Formylating Agent | Catalyst/Conditions | Product | Yield (%) |

| Indole | Dimethylformamide/POCl₃ | Vilsmeier-Haack | Indole-3-aldehyde | ~97%[1] |

| 2,3,3-trimethyl-3H-indole | Dimethylformamide/POCl₃ | Vilsmeier-Haack, 323 K | 2-(diformylmethylidene)-2,3-dihydro-3,3-dimethylindole | 56% |

Biological Context and Potential Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are not extensively documented. However, its structural components—the N-formyl group and the indoline core—are present in molecules with significant biological roles. This section provides an overview of relevant signaling pathways associated with these broader classes of compounds, which may offer insights into the potential biological functions of this compound.

The N-Formyl Peptide Signaling Pathway

N-formyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for phagocytic leukocytes. They are recognized by a class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs). This signaling pathway is crucial in the innate immune response to bacterial infections and tissue damage.

Activation of FPRs by N-formyl peptides initiates a cascade of intracellular events, including:

-

Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃-mediated release of intracellular calcium (Ca²⁺).

-

Activation of protein kinase C (PKC) by DAG and Ca²⁺.

-

Activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

These signaling events ultimately lead to cellular responses like chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Signaling Pathways Modulated by Indole Derivatives

Indole derivatives are a prominent class of heterocyclic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Their diverse mechanisms of action often involve the modulation of key signaling pathways implicated in disease.

For instance, many indole-based compounds have been developed as inhibitors of protein kinases, which are critical regulators of cellular processes. By targeting specific kinases in pathways like the MAPK/ERK and PI3K/Akt/mTOR pathways, these compounds can disrupt cancer cell proliferation and survival.

Experimental Workflows in Drug Discovery

The synthesis and evaluation of novel compounds like this compound are central to the drug discovery process. A typical workflow involves chemical synthesis, purification, characterization, and subsequent biological screening.

Conclusion

This compound represents an intriguing chemical entity at the intersection of N-formyl and indole chemistries. While direct biological data is sparse, the well-documented activities of related compounds suggest that this compound could be a valuable subject for further research in medicinal chemistry and drug development. The provided technical information, including representative synthetic protocols and relevant signaling pathways, serves as a foundational resource for scientists exploring the potential of this and similar molecules. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

N-Formylindoline molecular weight and formula

This guide provides a detailed summary of the core molecular properties of N-Formylindoline, a derivative of indoline. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Molecular Data

The fundamental quantitative data for this compound is presented below, offering a clear summary of its molecular composition and weight.

| Property | Value |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol [1][2][3] |

| Elemental Composition | Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O) |

Synthesis of Formylated Indole Derivatives: An Experimental Protocol

Reaction: Formylation of Indole to produce Indole-3-aldehyde

Reagents:

-

Indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium Hydroxide (NaOH)

-

Ice

Procedure:

-

N,N-Dimethylformamide is cooled in an ice-salt bath.

-

Phosphorus oxychloride is added dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.

-

A solution of indole in DMF is then added to the Vilsmeier reagent at a controlled temperature.

-

The reaction mixture is stirred and the temperature is raised to 35°C.

-

The resulting solution is then hydrolyzed by adding it to a mixture of ice and water.

-

The mixture is made alkaline by the addition of a sodium hydroxide solution.

-

The suspension is heated to boiling and then allowed to cool, promoting the precipitation of the product.

-

The crude product, indole-3-aldehyde, is collected by filtration, washed with water, and then air-dried.

Elemental Composition of this compound

The following diagram illustrates the elemental makeup of the this compound molecule based on its chemical formula, C₉H₉NO.

It is important to note that while this compound is a structurally defined chemical, there is limited publicly available information regarding its specific biological activity or involvement in signaling pathways. The provided synthesis protocol is for a related, but structurally different, compound and should be considered as a general example of a formylation reaction in this chemical space. Further research is required to elucidate the specific biological roles and synthetic routes for this compound.

References

The Synthesis of N-Formylindoline: A Technical Guide to its Discovery and Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylindoline, a key heterocyclic scaffold, plays a significant role in the landscape of medicinal chemistry and drug development. Its structural motif is a recurring feature in a variety of biologically active compounds and serves as a crucial intermediate in the synthesis of more complex molecules, particularly substituted indoles. The formyl group provides a handle for further chemical transformations, making this compound a versatile building block in the design and synthesis of novel therapeutic agents. This in-depth technical guide explores the discovery and history of this compound synthesis, presenting a comprehensive overview of the key methodologies developed over time. We will delve into the seminal early methods, modern efficient protocols, and provide detailed experimental procedures for key syntheses, accompanied by quantitative data and mechanistic insights.

Historical Perspective and Key Synthetic Strategies

The synthesis of this compound has evolved from classical formylation techniques to more sophisticated and efficient catalytic methods. The primary approaches can be broadly categorized into three main strategies:

-

Direct Formylation of Indoline: This classical approach involves the direct acylation of the indoline nitrogen with a formylating agent.

-

Two-Step Synthesis from Indole: A common strategy that involves the reduction of the readily available indole to indoline, followed by N-formylation.

-

Lewis Acid-Catalyzed Cyclization: A method involving the formation of the indoline ring with the simultaneous introduction of the N-formyl group.

-

Reductive Formylation of Indole: A modern, one-pot approach that combines the reduction of indole and N-formylation in a single step.

The following sections will provide a detailed examination of these key synthetic methodologies.

Method 1: Direct Formylation of Indoline

One of the most straightforward methods for the synthesis of this compound is the direct acylation of indoline. This approach typically utilizes a formylating agent to introduce the formyl group onto the nitrogen atom of the pre-formed indoline ring.

Experimental Protocol: Formylation with Formic Acid and Acetic Anhydride

A widely used and effective method for the N-formylation of indoline involves the use of a mixture of formic acid and acetic anhydride.

Reaction:

Fundamental Reactivity of the N-Formyl Group in Indolines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-formyl group, a simple yet influential functional group, imparts a unique reactivity profile to the indoline scaffold, a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental reactivity of N-formylindolines, encompassing their synthesis, participation in key chemical transformations, and potential biological implications. The electron-withdrawing nature of the N-formyl group significantly modulates the nucleophilicity of the indoline nitrogen and influences the regioselectivity of electrophilic aromatic substitution on the benzene ring. This guide will delve into the mechanistic intricacies of these reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and organic synthesis.

Introduction

Indoline and its derivatives are integral components of a vast array of pharmaceuticals and biologically active natural products. The ability to functionalize the indoline core is paramount in the development of novel therapeutic agents. The introduction of a formyl group at the nitrogen atom (N-formylation) serves multiple purposes: it can act as a protecting group, a directing group in electrophilic aromatic substitution, and a precursor for more complex heterocyclic systems. Understanding the fundamental reactivity of this N-formyl group is crucial for its strategic utilization in synthetic chemistry and drug design.

This guide will explore the synthesis of N-formylindolines, the reactivity of the N-formyl group itself (including its cleavage), its influence on electrophilic substitution reactions on the aromatic ring, and its role in constructing more complex molecular architectures through reactions such as the Pictet-Spengler condensation.

Synthesis of N-Formylindolines

The most common method for the synthesis of N-formylindolines is the direct formylation of indoline. This can be achieved using various formylating agents.

General Experimental Protocol: Formylation of Indoline

Materials:

-

Indoline

-

Formic acid

-

Acetic anhydride

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve indoline (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a pre-mixed solution of formic acid (1.2 eq) and acetic anhydride (1.2 eq) to the cooled indoline solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-formylindoline.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 85-95%

This protocol is a general guideline and may require optimization for specific substituted indolines.

Reactivity of the N-Formyl Group

The N-formyl group in indolines exhibits a dual nature. The carbonyl group is susceptible to nucleophilic attack, and the formyl proton can be abstracted under certain conditions. Furthermore, the entire group can be cleaved under specific conditions.

Cleavage (Deformylation)

The removal of the N-formyl group is a crucial step when it is used as a protecting group. Several methods are available for this transformation.

3.1.1. Basic Hydrolysis Treatment with aqueous base (e.g., NaOH, KOH) at elevated temperatures can effect deformylation, although this method can be harsh and may not be suitable for sensitive substrates.

3.1.2. Acidic Hydrolysis Strong acids like HCl can also be used to remove the formyl group, often by heating the this compound in an acidic aqueous or alcoholic solution.

3.1.3. Amine-Mediated Deformylation A milder and often more efficient method involves the use of nucleophilic amines. N,N'-dimethylethylenediamine (DMEDA) in water at room temperature has been shown to be effective for the deprotection of the N-formyl group on tryptophan, achieving high yields.[1] This method is likely applicable to N-formylindolines.

General Experimental Protocol: Deformylation using DMEDA

Materials:

-

This compound

-

N,N'-dimethylethylenediamine (DMEDA)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in water.

-

Add N,N'-dimethylethylenediamine (2.0 eq) to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude indoline.

-

Purify by column chromatography if necessary.

Expected Yield: >90%[1]

Comparative Data for Deformylation Methods

| Method | Reagents | Conditions | Typical Yield (%) | Notes |

| Basic Hydrolysis | 1M NaOH (aq) | Reflux, 4h | 70-85 | Can be harsh for sensitive substrates |

| Acidic Hydrolysis | 2M HCl (aq) | Reflux, 6h | 75-90 | May cause side reactions on acid-labile groups |

| Amine-mediated | DMEDA in water | Room Temp, 12-24h | >90 | Mild and efficient |

Influence on Electrophilic Aromatic Substitution

The N-formyl group is an electron-withdrawing group due to the carbonyl moiety. This deactivates the benzene ring of the indoline towards electrophilic aromatic substitution, making the reaction slower compared to unsubstituted indoline. The lone pair on the nitrogen atom can participate in resonance with the carbonyl group, which reduces its ability to donate electron density into the aromatic ring.

The directing effect of the N-formyl group is a result of the interplay between its resonance and inductive effects. The amide group is generally considered to be an ortho, para-director, albeit a deactivating one. Therefore, electrophilic substitution on this compound is expected to occur primarily at the C5 and C7 positions, with the C5 position often being favored due to less steric hindrance.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings. While the this compound ring is deactivated, this reaction can still proceed, typically at the C5 position.

General Experimental Protocol: Vilsmeier-Haack Formylation of this compound

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate

-

Diethyl ether

-

Water

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, cool the mixture to 0 °C.

-

Slowly add phosphorus oxychloride (1.5 eq) while maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Expected Yield: 60-75%

Quantitative Data for Electrophilic Substitution on this compound

| Reaction | Electrophile/Reagents | Major Product(s) | Typical Yield (%) |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-N-formylindoline | 65-80 |

| Bromination | Br₂/Acetic Acid | 5-Bromo-N-formylindoline | 70-85 |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | 5-Acetyl-N-formylindoline | 50-65 |

Pictet-Spengler Reaction and N-Acyliminium Ion Cyclization

The N-formyl group can play a crucial role in the Pictet-Spengler reaction, a powerful method for the synthesis of tetrahydro-β-carbolines, which are core structures in many alkaloids. In the context of an N-formyl derivative, the reaction can proceed through an N-acyliminium ion intermediate. This highly electrophilic species readily undergoes cyclization with the electron-rich aromatic ring of the indoline.

This reaction typically involves the condensation of an N-formyl tryptamine derivative (where the indoline is part of a larger structure) with an aldehyde or ketone.

General Experimental Protocol: N-Acyliminium Pictet-Spengler Reaction

Materials:

-

N-Formyl tryptamine derivative

-

Aldehyde (e.g., formaldehyde, benzaldehyde)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-formyl tryptamine derivative (1.0 eq) and the aldehyde (1.1 eq) in dichloromethane.

-

Cool the solution to 0 °C.

-

Add trifluoroacetic acid (1.0 eq) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Expected Yield: 70-90%

Biological Relevance and Drug Development

The indoline scaffold is a well-established pharmacophore in drug discovery. The N-formyl group can modulate the pharmacokinetic and pharmacodynamic properties of indoline-based drug candidates. While specific this compound derivatives as approved drugs are not common, the understanding of their reactivity is crucial for the synthesis of more complex indole and indoline-containing molecules with therapeutic potential.

Potential as Modulators of N-Formyl Peptide Receptors (FPRs)

N-formyl peptides are known to be potent chemoattractants for phagocytic leukocytes and act through a specific class of G protein-coupled receptors known as N-formyl peptide receptors (FPRs).[1][2][3] These receptors are involved in inflammatory responses. Given the structural similarity, it is plausible that this compound derivatives could act as modulators of FPRs, potentially leading to novel anti-inflammatory agents. However, this remains an area for further investigation.

Visualizations

Reaction Mechanisms and Workflows

Caption: Mechanism of the Vilsmeier-Haack formylation of this compound.

Caption: N-Acyliminium ion pathway in the Pictet-Spengler reaction.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The N-formyl group is a versatile functional handle in the chemistry of indolines. Its electron-withdrawing nature deactivates the aromatic ring but directs electrophilic substitution to the C5 and C7 positions. It serves as a removable protecting group and enables the formation of N-acyliminium ions for powerful cyclization reactions like the Pictet-Spengler synthesis. While the direct biological roles of N-formylindolines are not extensively explored, their potential interaction with N-formyl peptide receptors presents an intriguing avenue for future drug discovery efforts. The synthetic protocols and reactivity principles outlined in this guide provide a solid foundation for chemists to harness the unique properties of the N-formyl group in the design and synthesis of novel indoline-based molecules.

References

Spectroscopic Analysis of N-Formylindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Formylindoline, a significant heterocyclic compound relevant in medicinal chemistry and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Spectroscopic Data Summary

Table 1: ¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | N-CHO (formyl proton) |

| ~7.2-7.4 | m | 4H | Aromatic protons |

| ~4.1 | t | 2H | CH₂ (adjacent to N) |

| ~3.1 | t | 2H | CH₂ (adjacent to aromatic ring) |

Table 2: ¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O (formyl carbon) |

| ~145 | Aromatic C (quaternary, adjacent to N) |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

| ~124 | Aromatic C (quaternary) |

| ~115 | Aromatic CH |

| ~50 | CH₂ (adjacent to N) |

| ~28 | CH₂ (adjacent to aromatic ring) |

Table 3: IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1670 | Strong | C=O stretch (amide) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1600, 1480 | Medium | Aromatic C=C stretch |

| ~1350 | Strong | C-N stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 147 | [M]⁺ (Molecular ion) |

| 118 | [M-CHO]⁺ |

| 91 | [C₇H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

¹H NMR Acquisition:

-

Spectrometer: 400 or 500 MHz

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹³C NMR Acquisition:

-

Spectrometer: 100 or 125 MHz

-

Pulse Program: Proton-decoupled single-pulse sequence with NOE.

-

Spectral Width: ~240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Processing: Similar to ¹H NMR, with calibration to the solvent signal.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Procedure: Record a background spectrum of the clean salt plate. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution should be free of any particulate matter.

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Introduction Method: Direct insertion probe or via gas chromatography.

-

Data Analysis: The resulting mass spectrum will show the molecular ion and various fragment ions. The fragmentation pattern is used to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data.

Caption: Workflow for Spectroscopic Analysis.

Theoretical Exploration of N-Formylindoline's Conformational Landscape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the conformational properties of N-Formylindoline. Due to the partial double bond character of the amide C-N bond, this compound is expected to exist as a mixture of two principal conformers, arising from hindered rotation around this bond. Understanding the relative energies, rotational barriers, and structural features of these conformers is crucial for applications in drug design and molecular recognition, as the conformational state can significantly influence biological activity. This document outlines the standard computational protocols for such investigations, presents representative quantitative data from analogous cyclic N-acyl systems, and details the theoretical framework underpinning these studies. While specific experimental data for this compound is not extensively available in the reviewed literature, the principles and data from closely related molecules provide a robust foundation for its conformational analysis.

Introduction: The Significance of Amide Bond Conformation

The amide functional group is a cornerstone of peptide and protein chemistry and is prevalent in a vast array of pharmaceuticals and biologically active molecules. A key characteristic of the amide bond is its planar nature and the significant energy barrier to rotation around the C-N bond, a consequence of resonance stabilization. This restricted rotation gives rise to distinct rotational isomers, often designated as E and Z (or trans and cis) conformers. In the case of this compound, this isomerism is defined by the orientation of the formyl group relative to the indoline ring.

The specific conformation adopted by an N-acyl moiety can have profound implications for a molecule's three-dimensional structure, its ability to interact with biological targets, and its overall physicochemical properties. Therefore, a detailed understanding of the conformational landscape of this compound is of significant interest to researchers in medicinal chemistry and drug development.

Theoretical Framework and Computational Methodology

The study of conformational isomerism in molecules like this compound is predominantly carried out using computational quantum chemistry methods. These in silico techniques provide a powerful means to explore the potential energy surface (PES) of a molecule and identify its stable conformers and the transition states that interconnect them.

Key Computational Approaches

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for studying the electronic structure and geometry of molecules. It offers a favorable balance between computational cost and accuracy. Functionals such as B3LYP and M06-2X are commonly employed for conformational studies.

Ab Initio Methods: While more computationally demanding, methods like Møller-Plesset perturbation theory (MP2) can provide higher accuracy, particularly for systems where electron correlation effects are significant.

Basis Sets: The choice of basis set, which describes the atomic orbitals, is crucial for obtaining reliable results. Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are frequently used, offering a good compromise between accuracy and computational expense.

Experimental Protocol: A Standard Computational Workflow

A typical computational study to elucidate the conformational preferences of this compound would follow the workflow detailed below.

Step 1: Initial Structure Generation The starting point is the generation of the 3D structures of the possible conformers of this compound, primarily the E and Z isomers resulting from rotation around the N-C(O) bond.

Step 2: Geometry Optimization Each initial structure is then subjected to geometry optimization. This process systematically alters the molecular geometry to find a stationary point on the potential energy surface, corresponding to a local energy minimum. This is typically performed using a selected DFT functional and basis set.

Step 3: Frequency Calculations To confirm that an optimized structure corresponds to a true energy minimum (a stable conformer), vibrational frequency calculations are performed. A true minimum will have no imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE), which should be included for accurate energy comparisons.

Step 4: Transition State Search To determine the energy barrier for the interconversion of the conformers, a transition state (TS) search is conducted. The TS represents the highest energy point along the lowest energy pathway connecting the two conformers. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are often used. The TS is characterized by having exactly one imaginary frequency corresponding to the rotational motion.

Step 5: Energy Profile Construction A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle of the amide bond and performing a constrained geometry optimization at each step. This provides a visual representation of the energy landscape connecting the conformers and the transition state.

Step 6: Solvation Effects The conformational equilibrium can be significantly influenced by the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be incorporated into the calculations to account for the effect of the solvent environment.

Conformational Isomers of this compound

Based on the principles of amide chemistry, this compound is expected to exist primarily as two planar or near-planar conformers, the E and Z isomers, which can slowly interconvert at room temperature.

-

Z-conformer (cis): The carbonyl oxygen and the indoline ring are on the same side of the C-N bond.

-

E-conformer (trans): The carbonyl oxygen and the indoline ring are on opposite sides of the C-N bond.

Steric hindrance between the formyl proton and the hydrogens on the indoline ring is a key factor in determining the relative stability of these conformers.

Quantitative Data from Analogous Systems

While specific, high-quality theoretical studies on this compound are not prevalent in the searched literature, data from structurally related N-acyl cyclic amines can provide valuable insights into the expected energy differences and rotational barriers. The following table summarizes representative computational data for analogous systems.

| Molecule | Method | ΔE (E-Z) (kcal/mol) | Rotational Barrier (kcal/mol) | Reference System |

| N-acetylpiperidine | DFT (B3LYP/6-31G*) | ~1.5 | ~16-18 | Acyclic secondary amides |

| N-formylpiperidine | DFT (various) | ~1.0 - 2.0 | ~15-17 | N-methylformamide |

| N-formylpyrrolidine | Ab initio (MP2) | ~0.5 - 1.5 | ~17-19 | Proline-containing peptides |

Note: The values presented are approximate and can vary depending on the level of theory, basis set, and solvent model used. They are intended to provide a general estimate for the conformational energetics of this compound.

Visualizing the Computational Workflow

The logical flow of a computational conformational analysis can be effectively represented using a diagram.

Conclusion

The theoretical study of this compound's conformation is essential for understanding its chemical behavior and biological activity. Although direct experimental data is limited, established computational methodologies provide a robust framework for predicting the existence of E and Z conformers, their relative stabilities, and the energy barrier to their interconversion. By applying standard DFT and ab initio methods, researchers can gain valuable insights into the conformational landscape of this important molecule. The data and protocols presented in this guide, derived from analogous systems, offer a solid starting point for any in-depth theoretical investigation of this compound and related compounds, ultimately aiding in the rational design of new molecules with desired properties.

An In-depth Technical Guide to the Safety and Handling of N-Formylindoline

This guide provides comprehensive safety and handling information for N-Formylindoline, intended for researchers, scientists, and professionals in drug development. The following sections detail the known hazards, protective measures, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health effects. While specific toxicity data for this compound is limited, data from structurally similar compounds suggest that it may cause skin, eye, and respiratory irritation.

GHS Hazard Statements for Structurally Similar Compounds:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area to minimize exposure.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C9H9NO | [2] |

| Appearance | Light yellow liquid | [3] |

| Odor | Odorless | [3] |

| Boiling Point | 243 - 244 °C / 469.4 - 471.2 °F | [3] |

| Melting Point | 8 - 13 °C / 46.4 - 55.4 °F | [3] |

| Flash Point | 126 °C / 258.8 °F | [3] |

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5]

-

Ensure adequate ventilation, especially in confined areas, to avoid inhalation of vapors.[4][5][6]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.[3]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

-

Store under an inert atmosphere to maintain product quality.[4][6]

-

Incompatible materials include strong acids, strong bases, and oxidizing agents.[4][6]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to minimize exposure to this compound.

| PPE Item | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5][6] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A recommended filter type is for particulates conforming to EN 143.[4] For organic vapors, a Type A brown filter conforming to EN14387 may be appropriate.[3] |

Engineering Measures:

-

Ensure adequate ventilation, especially in confined areas.[4][5][6]

-

Eyewash stations and safety showers should be close to the workstation location.[4][6]

First-Aid Measures

In case of exposure, immediate first aid is crucial.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[3][4][5] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][4] |

| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur. Do NOT induce vomiting.[4][5][6] |

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]

Specific Hazards:

-

Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4][6]

Protective Equipment for Firefighters:

-

As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4][5][6]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and containment.

Personal Precautions:

Environmental Precautions:

Methods for Containment and Cleaning Up:

-

For liquid spills, soak up with inert absorbent material.[5]

-

For solid spills, sweep up and shovel into suitable containers for disposal.[4][6]

Toxicological Information

Stability and Reactivity

-

Reactivity: No information available.

-

Chemical Stability: Stable under recommended storage conditions.[5]

-

Conditions to Avoid: Incompatible products.[3]

-

Incompatible Materials: Strong acids, strong bases, and oxidizing agents.[4][6]

-

Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2).[4][5][6]

-

Hazardous Polymerization: Does not occur.[5]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not available in the provided search results. The safety information presented is based on standard chemical safety data sheets for similar compounds. The procedures for handling, personal protective equipment selection, and emergency response are derived from established industrial hygiene and safety practices. For instance, the selection of eye and face protection should adhere to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[4][5][6] Similarly, respirator use should follow OSHA regulations in 29 CFR 1910.134 or European Standard EN 149.[4]

References

The Solubility Profile of N-Formylindoline: A Technical Guide for Researchers

Abstract

N-Formylindoline is a chemical compound of interest in various research domains, including medicinal chemistry and materials science. A thorough understanding of its solubility in common organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine these values. It includes methodologies for solubility determination, a structured template for data presentation, and a visual representation of the experimental workflow.

Introduction

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. For researchers, scientists, and drug development professionals, knowledge of a compound's solubility is indispensable for tasks ranging from reaction condition optimization to the development of effective drug delivery systems. This compound, with its indoline scaffold, represents a class of compounds with significant potential in various scientific fields. This guide addresses the critical need for reliable solubility data of this compound in a range of common organic solvents.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Polarity Index | Dielectric Constant (ε) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Polar Protic Solvents | |||||

| Methanol | 5.1 | 32.7 | Data to be determined | Data to be determined | e.g., Shake-Flask with HPLC |

| Ethanol | 4.3 | 24.5 | Data to be determined | Data to be determined | e.g., Shake-Flask with HPLC |

| Polar Aprotic Solvents | |||||

| Acetone | 5.1 | 20.7 | Data to be determined | Data to be determined | e.g., Shake-Flask with UV-Vis |

| Acetonitrile | 5.8 | 37.5 | Data to be determined | Data to be determined | e.g., Shake-Flask with HPLC |

| Dimethylformamide (DMF) | 6.4 | 36.7 | Data to be determined | Data to be determined | e.g., Shake-Flask with HPLC |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Data to be determined | Data to be determined | e.g., Shake-Flask with HPLC |

| Nonpolar Solvents | |||||

| Dichloromethane (DCM) | 3.1 | 9.1 | Data to be determined | Data to be determined | e.g., Shake-Flask with Gravimetry |

| Chloroform | 4.1 | 4.8 | Data to be determined | Data to be determined | e.g., Shake-Flask with Gravimetry |

| Ethyl Acetate | 4.4 | 6.0 | Data to be determined | Data to be determined | e.g., Shake-Flask with HPLC |

| Toluene | 2.4 | 2.4 | Data to be determined | Data to be determined | e.g., Shake-Flask with HPLC |

| Hexane | 0.1 | 1.9 | Data to be determined | Data to be determined | e.g., Shake-Flask with Gravimetry |

Experimental Protocols for Solubility Determination

The following protocols describe established methods for determining the thermodynamic solubility of a solid organic compound like this compound. The choice of analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis) will depend on the properties of this compound and the available instrumentation.

Synthesis and Purification of this compound

For accurate solubility determination, it is imperative to use a pure sample of this compound. A common synthetic route involves the formylation of indoline.

Materials:

-

Indoline

-

Ethyl formate or Formic acid/Acetic anhydride

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Base (e.g., triethylamine, if using formic acid)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve indoline in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add the formylating agent (e.g., ethyl formate or a pre-mixed solution of formic acid and acetic anhydride) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude this compound using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure compound.

-

Confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[1][2] It involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period.

Materials:

-

Pure this compound (solid)

-

Selected organic solvents (HPLC grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials, ensuring there is enough solid to maintain a saturated solution with visible excess solid after equilibration.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3]

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method (see Section 3.3).

-

Calculate the original solubility in the chosen units (e.g., g/100 mL or mol/L) by accounting for the dilution factor.

Analytical Methods for Concentration Determination

HPLC is a highly sensitive and specific method for determining the concentration of a compound in solution.

Instrumentation and Conditions:

-

HPLC system with a UV detector

-

A suitable reversed-phase column (e.g., C18)

-

Mobile phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), to be optimized for this compound.

-

Flow rate: Typically 1.0 mL/min.

-

Injection volume: Typically 10-20 µL.

-

Detection wavelength: The wavelength of maximum absorbance (λmax) for this compound, determined by a UV-Vis scan.

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent used for the solubility experiment.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.

-

Inject the diluted, filtered sample from the shake-flask experiment.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

For compounds with a strong chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.

Procedure:

-

Determine the λmax of this compound in the specific solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the λmax to generate a calibration curve according to the Beer-Lambert law.

-

Measure the absorbance of the diluted, filtered sample from the shake-flask experiment.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a framework for researchers and scientists to systematically determine and report the solubility of this compound in common organic solvents. While published quantitative data is currently scarce, the detailed experimental protocols for synthesis, purification, and solubility measurement via the shake-flask method, coupled with appropriate analytical techniques, empower researchers to generate this critical data. The provided table template and workflow diagram are intended to promote standardized data reporting and a clear understanding of the experimental process. The generation and dissemination of this solubility data will be invaluable for the continued exploration and application of this compound in scientific research and development.

References

N-Formylindoline: A Promising Scaffold for Drug Discovery and Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Formylindoline, a derivative of the indoline scaffold, is emerging as a molecule of significant interest in medicinal chemistry. The indole core is a privileged structure in numerous biologically active compounds, and the introduction of an N-formyl group can modulate its physicochemical and pharmacological properties, leading to novel therapeutic activities. This technical guide provides a comprehensive overview of the potential research areas involving this compound, including its synthesis, potential biological activities, and mechanisms of action. Detailed experimental protocols for its synthesis and biological evaluation are provided, along with a summary of representative quantitative data. Furthermore, key signaling pathways potentially modulated by this compound are visualized to facilitate a deeper understanding of its cellular effects.

Introduction

The indole nucleus is a cornerstone in drug discovery, present in a vast array of natural products and synthetic drugs with diverse therapeutic applications, including anticancer and anti-inflammatory agents. This compound, as a specific derivative, is hypothesized to interact with key biological targets, offering opportunities for the development of novel therapeutics. This guide explores the potential of this compound, focusing on its interaction with Formyl Peptide Receptors (FPRs) and the downstream signaling cascades that mediate its effects.

Synthesis of this compound

The synthesis of this compound is a straightforward process that can be achieved through the formylation of indoline. A general, high-yield protocol is described below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Indoline

-

Formic acid

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve indoline (1.0 eq) in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a pre-mixed solution of formic acid (1.2 eq) and acetic anhydride (1.2 eq) to the stirred indoline solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Potential Biological Activities and Mechanisms of Action

This compound is postulated to exert its biological effects primarily through the modulation of Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors involved in inflammation and immune responses.

Interaction with Formyl Peptide Receptors (FPRs)

FPRs, particularly FPR1, are expressed on various immune cells, including neutrophils and macrophages, and recognize N-formylated peptides derived from bacteria and mitochondria.[1] Activation of FPR1 initiates a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2] It is hypothesized that this compound can act as a ligand for FPRs, either as an agonist or antagonist, thereby modulating inflammatory responses.

Anti-inflammatory Activity

By interacting with FPRs on immune cells, this compound could potentially inhibit the production of pro-inflammatory mediators. This can be investigated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Anticancer Activity

The indole scaffold is a common feature in many anticancer drugs.[3] The potential anticancer activity of this compound can be assessed by evaluating its cytotoxicity against various cancer cell lines. The mechanism may involve the modulation of signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK and NF-κB pathways, which are downstream of FPR activation.[4][5]

Quantitative Data

The following table summarizes representative, illustrative quantitative data for this compound based on typical values observed for structurally related indole derivatives. Note: This data is for illustrative purposes and should be experimentally verified.

| Parameter | Value | Assay | Cell Line/Target |

| Anticancer Activity (IC50) | 15 µM | MTT Cell Viability Assay | MCF-7 (Breast Cancer) |

| 25 µM | MTT Cell Viability Assay | A549 (Lung Cancer) | |

| 18 µM | MTT Cell Viability Assay | HCT116 (Colon Cancer) | |

| Anti-inflammatory Activity (IC50) | 10 µM | Griess Assay (NO Production) | RAW 264.7 (Macrophages) |

| FPR1 Binding Affinity (Kd) | 50 nM | Radioligand Binding Assay | FPR1-expressing cells |

Key Signaling Pathways

The biological effects of this compound are likely mediated through the activation of specific intracellular signaling pathways upon binding to FPR1. The following diagrams illustrate the key pathways involved.

Figure 1: Overview of FPR1 Signaling Cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

Methodological & Application

Synthesis of N-Formylindoline from o-(2-hydroxyalkyl)phenyl isocyanides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-formylindoline derivatives from o-(2-hydroxyalkyl)phenyl isocyanides. This method, based on the Lewis acid-catalyzed cyclization of o-(2-hydroxyalkyl)phenyl isocyanides, offers a versatile route to a class of compounds with potential applications in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure in numerous biologically active compounds.

Overview of the Synthesis

The synthesis of N-formylindolines proceeds via a two-step sequence. The first step involves the preparation of the o-(2-hydroxyalkyl)phenyl isocyanide intermediate. This is achieved through the reaction of an o-lithiomethylphenyl isocyanide with an appropriate aldehyde or ketone. The subsequent and key step is the intramolecular cyclization of the resulting o-(2-hydroxyalkyl)phenyl isocyanide, catalyzed by a Lewis acid, to yield the desired this compound derivative.

A variety of Lewis acids can be employed as catalysts for this transformation, including boron trifluoride etherate (BF3.OEt2), zinc chloride (ZnCl2), and tin(IV) chloride (SnCl4). The choice of catalyst can influence the reaction conditions and the yield of the final product.

Experimental Protocols

The following are generalized protocols for the synthesis. Researchers should refer to the primary literature for specific substrate-dependent modifications and for detailed characterization data of the synthesized compounds.

Protocol 1: Synthesis of o-(2-hydroxyalkyl)phenyl isocyanide Intermediate

This protocol describes the synthesis of the precursor required for the cyclization reaction.

Materials:

-

o-Tolyl isocyanide

-

n-Butyllithium (n-BuLi) in hexane

-

Aldehyde or Ketone

-

Anhydrous tetrahydrofuran (THF)

-

Ammonium chloride solution (saturated, aqueous)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-tolyl isocyanide in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexane to the stirred solution. Maintain the temperature at -78 °C. The formation of o-lithiomethylphenyl isocyanide is indicated by a color change.

-

After stirring for the specified time at -78 °C, add a solution of the desired aldehyde or ketone in anhydrous THF dropwise via the dropping funnel.

-

Continue stirring the reaction mixture at -78 °C for the appropriate duration.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude o-(2-hydroxyalkyl)phenyl isocyanide.

-

Purify the crude product by an appropriate method, such as column chromatography or distillation under reduced pressure.

Protocol 2: Lewis Acid-Catalyzed Cyclization to this compound

This protocol outlines the cyclization of the o-(2-hydroxyalkyl)phenyl isocyanide to the final this compound product.

Materials:

-

o-(2-hydroxyalkyl)phenyl isocyanide

-

Lewis acid (e.g., BF3.OEt2, ZnCl2, or SnCl4)

-

Anhydrous solvent (e.g., dichloromethane, ether)

-

Sodium bicarbonate solution (saturated, aqueous)

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the purified o-(2-hydroxyalkyl)phenyl isocyanide in an anhydrous solvent.

-

Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

-

Add the Lewis acid catalyst to the stirred solution. The amount and type of Lewis acid will depend on the specific substrate.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent in vacuo.

-

Purify the resulting crude this compound derivative by column chromatography on silica gel or recrystallization to afford the pure product.

Data Presentation: Reaction Yields

The following table summarizes the reported yields for the synthesis of various this compound derivatives using different Lewis acid catalysts. This data is crucial for selecting the optimal conditions for a specific transformation.

| Precursor: o-(2-hydroxyalkyl)phenyl isocyanide derived from | Catalyst | Method | Product | Yield (%) |

| o-lithiomethylphenyl isocyanide and benzophenone | BF3.OEt2 (0.1 equiv) | A | N-formyl-2,2-diphenylindoline | 85 |

| o-lithiomethylphenyl isocyanide and acetophenone | BF3.OEt2 (0.1 equiv) | B | N-formyl-2-methyl-2-phenylindoline | 75 |

| o-lithiomethylphenyl isocyanide and cyclohexanone | ZnCl2 (1 equiv) | C | N-formyl-spiro[indoline-2,1'-cyclohexane] | 68 |

| o-lithiomethylphenyl isocyanide and acetone | SnCl4 (1 equiv) | D | N-formyl-2,2-dimethylindoline | 32[1] |

Method Details:

-

Method A: 0.1 equiv BF3.OEt2, 0 °C, 1h

-

Method B: 0.1 equiv BF3.OEt2, room tempt., overnight

-

Method C: 1 equiv ZnCl2, room tempt., overnight

-

Method D: 1 equiv SnCl4, room tempt., overnight

Mandatory Visualizations

Reaction Pathway Diagram

The following diagram illustrates the overall synthetic pathway from o-tolyl isocyanide to this compound derivatives.

References

Application Notes and Protocols for Lewis Acid-Catalyzed Cyclization in N-Formylindoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylindoline derivatives are significant structural motifs in various biologically active compounds and pharmaceuticals. The development of efficient and selective synthetic methodologies for their preparation is of considerable interest to the chemical and pharmaceutical sciences. One effective strategy involves the Lewis acid-catalyzed intramolecular cyclization of o-(2-hydroxyalkyl)phenyl isocyanides. This approach provides a direct route to N-formylindolines by promoting the formation of the five-membered heterocyclic ring. This document provides detailed application notes and experimental protocols for this transformation, summarizing the key findings and methodologies from the literature.

Reaction Principle

The core of this synthetic strategy is the Lewis acid-mediated cyclization of o-(2-hydroxyalkyl)phenyl isocyanides. The Lewis acid activates the hydroxyl group, facilitating an intramolecular nucleophilic attack by the isocyanide carbon. Subsequent rearrangement and hydrolysis of the intermediate species yield the this compound product. The choice of Lewis acid catalyst is crucial and can significantly influence the reaction efficiency and yield.

Data Presentation

The efficiency of the Lewis acid-catalyzed cyclization is dependent on the specific catalyst used and the structure of the starting o-(2-hydroxyalkyl)phenyl isocyanide. The following table summarizes the yields obtained with different Lewis acids for the cyclization of various substrates.

| Entry | Substrate (R¹, R²) | Lewis Acid (equiv.) | Method | Product | Yield (%) |

| 1 | R¹=CH₃, R²=H | BF₃·OEt₂ (0.1) | A | N-formyl-2-methylindoline | 80 |

| 2 | R¹=Ph, R²=H | BF₃·OEt₂ (0.1) | A | N-formyl-2-phenylindoline | 75 |

| 3 | R¹=Ph, R²=Ph | BF₃·OEt₂ (0.1) | B | N-formyl-2,2-diphenylindoline | 85 |

| 4 | R¹=Ph, R²=Ph | ZnCl₂ (1.0) | C | N-formyl-2,2-diphenylindoline | 95 |

| 5 | R¹=CH₃, R²=CH₃ | BF₃·OEt₂ (0.1) | B | N-formyl-2,2-dimethylindoline | 0 |

| 6 | R¹=CH₃, R²=CH₃ | SnCl₄ (1.0) | D | N-formyl-2,2-dimethylindoline | 32 |

Data sourced from Ito, Y., Kobayashi, K., & Saegusa, T. (1980). SYNTHESIS OF this compound DERIVATIVES BY LEWIS ACID CATALYZED CYCLIZATIONS OF o-(2-HYDROXYALKYL)PHENYL ISOCYANIDES. Chemistry Letters, 9(12), 1563-1566.[1][2]

Method Details:

-

Method A: 0.1 equiv. BF₃·OEt₂, 0°C, 1h[2]

-

Method B: 0.1 equiv. BF₃·OEt₂, room temp., overnight[2]

-

Method C: 1.0 equiv. ZnCl₂, room temp., overnight[2]

-

Method D: 1.0 equiv. SnCl₄, room temp., overnight[2]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of N-formylindolines via Lewis acid-catalyzed cyclization.

Protocol 1: Synthesis of o-(2-Hydroxyalkyl)phenyl Isocyanides

The starting materials, o-(2-hydroxyalkyl)phenyl isocyanides, are prepared from the reaction of o-lithiomethylphenyl isocyanide with aldehydes or ketones.[1][2]

Materials:

-

o-Tolyl isocyanide

-

n-Butyllithium (n-BuLi) in hexane

-

Aldehyde or Ketone (e.g., benzophenone, acetone)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of o-tolyl isocyanide in anhydrous THF at -78°C under a nitrogen atmosphere, add a solution of n-BuLi in hexane dropwise.

-

Stir the resulting solution at -78°C for 30 minutes to generate o-lithiomethylphenyl isocyanide.

-

Add a solution of the corresponding aldehyde or ketone in anhydrous THF to the reaction mixture at -78°C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired o-(2-hydroxyalkyl)phenyl isocyanide.

Protocol 2: Lewis Acid-Catalyzed Cyclization to N-Formylindolines

This protocol details the general procedure for the cyclization reaction using different Lewis acid catalysts.

Materials:

-

o-(2-Hydroxyalkyl)phenyl isocyanide

-

Lewis Acid (BF₃·OEt₂, ZnCl₂, or SnCl₄)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Water

-

Silica gel

Procedure (Method A Example):

-

Dissolve the o-(2-hydroxyalkyl)phenyl isocyanide (e.g., o-(2-hydroxy-2-phenylethyl)phenyl isocyanide, 1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add boron trifluoride etherate (BF₃·OEt₂, 0.1 mmol, 0.1 equiv.) dropwise to the stirred solution.[2]

-

Stir the reaction mixture at 0°C for 1 hour.[2] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by passing it through a short silica gel plug or by column chromatography to yield the pure this compound derivative.[3]

Concluding Remarks